molecular formula C21H27N3O4 B2433350 1-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 2034248-82-1

1-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No. B2433350
CAS RN: 2034248-82-1
M. Wt: 385.464
InChI Key: YBIVBYWRFUPKJQ-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea, also known as DPU-4, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPU-4 is a urea derivative that has been shown to exhibit potent inhibitory activity against several enzymes, including protein tyrosine phosphatases and LIM domain kinase 1.

Scientific Research Applications

Organic Synthesis and Catalysis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as catalysts. These catalysts facilitate the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, despite the retro-Michael reaction. Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .

Nitrogen-Containing Heteroarenes and Bioactivity

Nitrogen-containing heteroarenes are commonly found in natural products and biologically active synthetic compounds. Triazole derivatives, due to their structural characteristics, can easily bind with target molecules. Among these, β-azolyl ketones are of particular interest. The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one falls into this category and has potential bioactivity. Triazole derivatives have been associated with various biological effects, making them valuable for drug discovery and development .

Fungicides, Bactericides, and Herbicides

3-Aryl-3-triazolylpropiophenones, including the compound , have been described as efficient components in formulations for fungicides, bactericides, and herbicides. Their synthesis and study contribute to the development of environmentally friendly agrochemicals .

Aza-Michael Reaction as a Synthetic Tool

The aza-Michael reaction is an atom-efficient synthetic protocol that provides access to β-aminocarbonyl derivatives—important precursors for bioactive compounds. Researchers have explored this reaction for the synthesis of β-heteroarylated carbonyl compounds. The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one can be obtained through this reaction, demonstrating its utility in organic synthesis .

Stability and Hydrogen-Bonding Properties

Nitrogen-containing heteroarenes, including triazole derivatives, are known for their stability and ability to form hydrogen bonds. These properties contribute to their bioactivity and make them attractive candidates for drug design and medicinal chemistry .

Potential Drug Development

Given its unique structure and potential bioactivity, further exploration of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one may lead to the development of novel drugs or therapeutic agents. Researchers continue to investigate its pharmacological properties and potential applications .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[oxan-4-yl(pyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-26-18-6-5-15(12-19(18)27-2)13-23-21(25)24-20(16-7-10-28-11-8-16)17-4-3-9-22-14-17/h3-6,9,12,14,16,20H,7-8,10-11,13H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIVBYWRFUPKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC(C2CCOCC2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea

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